molecular formula C5H10ClNO3 B1643246 2-Chloro-N-(2,3-dihydroxypropyl)acetamide CAS No. 71064-34-1

2-Chloro-N-(2,3-dihydroxypropyl)acetamide

Cat. No.: B1643246
CAS No.: 71064-34-1
M. Wt: 167.59 g/mol
InChI Key: AYFSYGFEOPUIFD-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,3-dihydroxypropyl)acetamide is an organic compound with the molecular formula C5H10ClNO3 It is characterized by the presence of a chloro group, an acetamide group, and a dihydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,3-dihydroxypropyl)acetamide typically involves the reaction of 2-chloroacetamide with glycerol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,3-dihydroxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the dihydroxypropyl moiety can be oxidized to form corresponding carbonyl compounds.

    Reduction: The chloro group can be reduced to form a corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-Chloro-N-(2,3-dihydroxypropyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,3-dihydroxypropyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the dihydroxypropyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroacetamide: Lacks the dihydroxypropyl group, making it less versatile in terms of hydrogen bonding and reactivity.

    N-(2,3-Dihydroxypropyl)acetamide: Lacks the chloro group, reducing its potential for nucleophilic substitution reactions.

Uniqueness

2-Chloro-N-(2,3-dihydroxypropyl)acetamide is unique due to the presence of both a chloro group and a dihydroxypropyl group. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-chloro-N-(2,3-dihydroxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO3/c6-1-5(10)7-2-4(9)3-8/h4,8-9H,1-3H2,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFSYGFEOPUIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 25 grams (g.) (0.27 mole) of 3-amino-1,2-propanediol in 50 milliliter (ml.) methyl alcohol is added slowly to a solution of methyl chloroacetate, 33.0 g. (0.30 mole) in 50 ml. methyl alcohol at 5°-10° C. The solution is stirred for five hours at 5°-10° C. and is then allowed to stand in the cold for four days. The solution is then evaporated in vacuum to leave 43 g. of the desired product, a viscous oil, nD30 1.5148. (95% yield).
Quantity
25 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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50 mL
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solvent
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0 (± 1) mol
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solvent
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Yield
95%

Synthesis routes and methods II

Procedure details

3-Amino-1,2-propanediol (16.8 g, 184 mmol) was dissolved in MeOH (90 mL) at RT and the solution was diluted with ACN (acetonitrile) (550 mL) TEA (30.5 mL, 219 mmol) was added and the reaction mixture was cooled to −10° C. Chloroacetyl chloride (22.2 g, 15.6 mL, 197 mmol) was added dropwise at −10° C. for 2 h under nitrogen atmosphere and further maintained at −10° C. for 1 h and the reaction mixture was allowed to RT and stirred overnight (15 h). The solvents were removed under vacuo. The residue was purified by flash column chromatography (normal phase, gradient 1 percent to 20 percent MeOH in EtOAc) to afford the title compound (20 g) as a colorless oil m/z 168.
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
550 mL
Type
reactant
Reaction Step Two
Quantity
15.6 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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